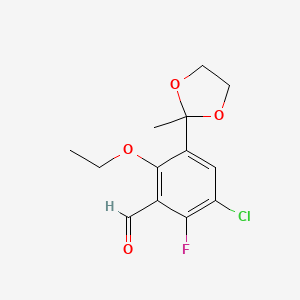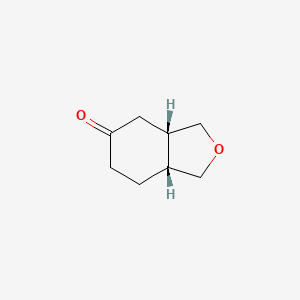
cis-Hexahydroisobenzofuran-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hexahydroisobenzofuran-5(3H)-one: is an organic compound with a unique bicyclic structure. It belongs to the class of compounds known as lactones, which are cyclic esters. This compound is characterized by its cis-configuration, meaning that the substituents on the ring are on the same side, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydroisobenzofuran-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of phthalic anhydride derivatives. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The reaction proceeds as follows:
Hydrogenation of Phthalic Anhydride: Phthalic anhydride is hydrogenated in the presence of a Pd/C catalyst to form this compound.
Cyclization: The intermediate undergoes cyclization to form the desired lactone.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalysts is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydroisobenzofuran-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
cis-Hexahydroisobenzofuran-5(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which cis-Hexahydroisobenzofuran-5(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Hexahydroisobenzofuran-5(3H)-one: The non-cis isomer, which may have different physical and chemical properties.
Tetrahydro-2H-pyran-2-one: Another lactone with a different ring structure.
γ-Butyrolactone: A simpler lactone with a four-membered ring.
Uniqueness
cis-Hexahydroisobenzofuran-5(3H)-one is unique due to its specific cis-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its trans-isomer or other similar lactones.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aS,7aR)-3,3a,4,6,7,7a-hexahydro-1H-2-benzofuran-5-one |
InChI |
InChI=1S/C8H12O2/c9-8-2-1-6-4-10-5-7(6)3-8/h6-7H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
WGBLZRNWKOVMQG-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC(=O)C[C@H]2[C@@H]1COC2 |
Canonical SMILES |
C1CC(=O)CC2C1COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


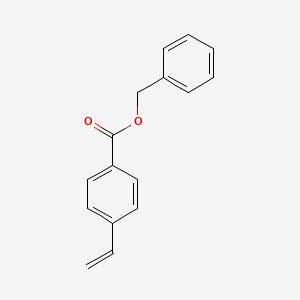
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B13018803.png)
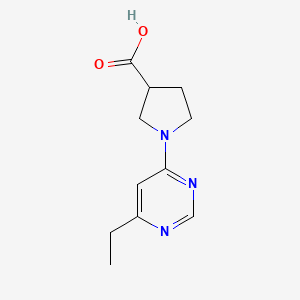
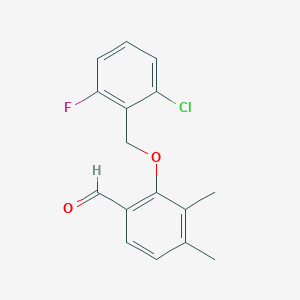
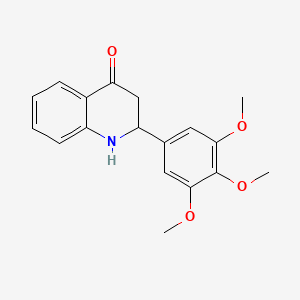
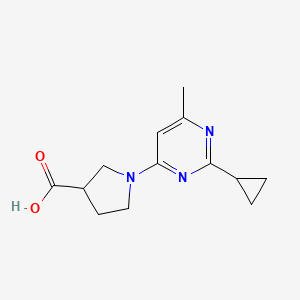
![7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13018830.png)
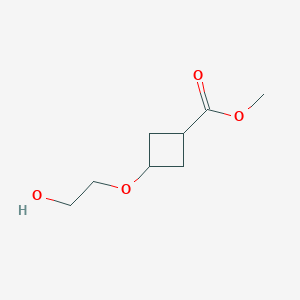
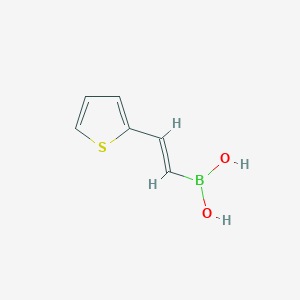
![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13018847.png)
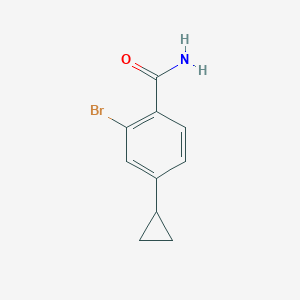
![7,7-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B13018856.png)
